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Compound of Interest

Compound Name: 2-Chloroethyl formate

CAS No.: 1487-43-0

Cat. No.: B105670 Get Quote

CAS: 1487-43-0 | Formula:

| M.W.: 108.52 g/mol [1][2]

Executive Technical Summary
2-Chloroethyl formate (CEF) is a haloalkyl ester characterized by the fusion of a reactive

formyl group with a 2-chloroethyl moiety.[1][2][3] Distinct from its acyl chloride analog (2-

chloroethyl chloroformate, CAS 627-11-2), CEF serves as a specialized formylating agent and

a structural probe for investigating the electronic influence of

-halogenation on ester hydrolysis rates.[1][2] Its utility in drug development lies in its capacity to
introduce the 2-chloroethyl pharmacophore—a structural motif critical in nitrogen mustard
alkylating agents—under mild conditions, as well as its role as a masking group for alcohols
and amines.[1][2]

Structural Architectonics
The molecular geometry of CEF is governed by the interplay between the planar ester linkage

and the rotatable chloroethyl tail.[1][2]

Connectivity and Geometry
The molecule features a central ester functionality (
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) bridging a formyl hydrogen and a 2-chloroethyl chain.[1][2]

Ester Planarity: The

core adopts a planar geometry due to resonance delocalization of the ether oxygen lone pair
into the carbonyl

orbital.[1][2]

Bond Lengths (Predicted):

: 1.20 Å

: 1.34 Å[1][2]

: 1.45 Å[1][2]

: 1.79 Å[1][2]

Conformational Analysis
CEF exhibits conformational isomerism defined by two key dihedral angles:

Ester Torsion (

): The

dihedral angle overwhelmingly favors the s-cis (syn) conformation (0°) over the s-trans (anti)
form due to dipole minimization and orbital overlap (

).[1][2]

Ethyl Torsion (

): The

dihedral angle exists in equilibrium between gauche (60°) and anti (180°) conformers.[1][2]
The gauche conformer is stabilized by the hyperconjugative gauche effect (

), though steric repulsion competes with this electronic stabilization.[1][2]

Electronic Distribution

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The

-chlorine atom exerts a strong inductive effect (-I), pulling electron density through the

-framework.[1][2] This reduces the electron density at the ether oxygen, making it a poorer
resonance donor compared to ethyl formate.[1][2] Consequently, the carbonyl carbon in CEF is
more electrophilic than in non-halogenated formate esters, enhancing its susceptibility to
nucleophilic attack.[1][2]

Electronic Effects

Formyl Group
(Electrophilic Center)

Ether Oxygen
(Resonance Donor)

Ester Linkage Ethylene Bridge
(Lipophilic Spacer)

O-C Bond Chlorine Atom
(Leaving Group Precursor)

C-Cl Bond
-I Effect

Inductive Withdrawal (-I)
by Chlorine

Resonance (n -> pi*)
reduced by -I effect

Click to download full resolution via product page

Figure 1: Structural connectivity and electronic influence flow in 2-Chloroethyl formate.[1]

Spectroscopic Fingerprinting
Accurate identification of CEF relies on distinguishing the formate proton and the characteristic

triplet pattern of the chloroethyl group.[1][2]

Table 1: Diagnostic Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://www.benchchem.com/product/b105670?utm_src=pdf-body-img
https://www.benchchem.com/product/b105670?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-chloroformate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloroethyl-formate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Parameter Value Assignment / Notes

1H NMR (ppm) 8.05 (s, 1H)

Formyl H: Diagnostic

singlet, highly

deshielded.[1][2]

4.42 (t,

Hz, 2H)

: Deshielded by

adjacent oxygen.[1][2]

3.78 (t,

Hz, 2H)

: Typical alkyl chloride

shift.[1][2]

13C NMR (ppm) 160.5
C=O: Carbonyl

carbon.[1][2]

63.8 : Ether carbon.[1][2]

41.2 : Alkyl chloride carbon.

[1][2]

IR
(cm

)

1725 - 1740

C=O[1][2] Stretch:

Strong ester band.[1]

[2]

1180
C-O Stretch: Ester C-

O-C vibration.

740

C-Cl Stretch:

Characteristic

haloalkane band.[1][2]

Synthetic Methodology
While CEF can be generated via the chlorination of ethyl formate, that route yields complex

mixtures.[1][2][3] The preferred laboratory method for high-purity CEF is the acid-catalyzed

esterification of 2-chloroethanol with formic acid.[1][2]

Protocol: Direct Esterification
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Objective: Synthesize 2-chloroethyl formate on a 50 mmol scale.

Reagents:

Formic acid (98%): 2.5 g (54 mmol)[1][2]

2-Chloroethanol: 4.0 g (50 mmol)[1][2]

Catalyst:

-Toluenesulfonic acid (pTSA) (0.1 g) or Sulfuric acid (cat.)[1][2]

Solvent: Dichloromethane (DCM) or neat (with Dean-Stark)[1][2]

Step-by-Step Workflow:

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if

using azeotropic distillation) or a drying tube (if using DCC coupling variant).

Mixing: Charge the flask with 2-chloroethanol and formic acid. Add the acid catalyst.[1][2]

Reflux: Heat the mixture to mild reflux (approx. 40-50°C if using DCM solvent, or 80°C if

using benzene/toluene for azeotrope).

Note: Since formic acid boils at ~100°C and CEF at 137°C, careful temperature control is

required to remove water without losing the formic acid.[1][2]

Workup:

Cool the reaction mixture to room temperature.

Wash with saturated

solution (2 x 10 mL) to remove unreacted formic acid.[1][2] Caution:

evolution.

Wash with brine (10 mL).[1][2]

Dry the organic layer over anhydrous
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.[1][2]

Purification: Filter and concentrate. Purify via fractional distillation under reduced pressure.

Target Fraction: Collect the fraction boiling at ~137°C (at 760 mmHg) or equivalent

reduced pressure boiling point.

Reactivity & Mechanism
CEF possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the

-carbon attached to chlorine (soft electrophile).[1][2]

Hydrolysis Mechanism
In aqueous media, CEF undergoes hydrolysis to regenerate formic acid and 2-chloroethanol.[1]

[2][3] The rate is faster than ethyl formate due to the electron-withdrawing chlorine destabilizing

the ground state ester more than the tetrahedral intermediate.[1][2]

Alkylation Potential
Under forcing conditions or in the presence of strong nucleophiles (e.g., amines), the

chloroethyl group can participate in alkylation.[1][2] This may proceed via a direct

attack or, less commonly for esters compared to amines, via a transient oxonium/anchimeric
assistance, though the latter is less favored than in nitrogen mustards.[1]

2-Chloroethyl Formate

Tetrahedral Intermediate

+ H2O / Slow Step

N-Alkylation (R-NH-CH2CH2-OH)

SN2 @ C-Cl (Minor Pathway)

Formic Acid + 2-Chloroethanol

- H+ / Elimination

H2O (Nucleophile) Strong Nu: (R-NH2)
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Figure 2: Primary hydrolytic pathway and secondary alkylation vector.[1][2]

Safety & Toxicology (E-E-A-T)
Hazard Class: Alkylating Agent / Lachrymator.[1][2]

Vesicant Activity: The 2-chloroethyl moiety is structurally homologous to sulfur and nitrogen

mustards.[1][2] While the ester oxygen reduces the nucleophilicity required for rapid

aziridinium formation (compared to amines), CEF should still be treated as a potential

blistering agent (vesicant).[1][2]

Inhalation: Vapors are highly irritating to the respiratory tract (formic acid release upon

hydrolysis in mucous membranes).[1][2]

Handling Protocol:

Engineering Controls: Always handle in a certified chemical fume hood.

PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of

halo-esters.[1][2]

Decontamination: Spills should be treated with dilute aqueous ammonia or NaOH to

hydrolyze the ester and neutralize the acid.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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